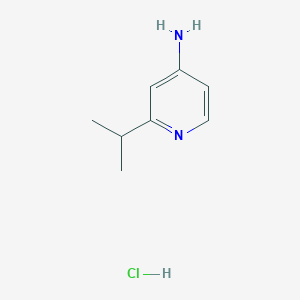

2-Propan-2-ylpyridin-4-amine;hydrochloride

Description

Significance of Pyridine (B92270) and Amine Moieties in Advanced Organic Chemistry

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. nih.govwikipedia.org This nitrogen atom imparts distinct properties compared to its carbocyclic counterpart, benzene. wikipedia.org The lone pair of electrons on the nitrogen is not part of the aromatic π-system, which makes pyridine basic, with properties similar to a tertiary amine. wikipedia.org This basicity allows pyridine and its derivatives to act as catalysts and ligands in a multitude of chemical reactions. nih.gov The pyridine scaffold is a common feature in numerous pharmaceuticals and agrochemicals due to its ability to form hydrogen bonds and its stability. nih.gov

The amine functional group (–NH2) is another cornerstone of organic chemistry. Amines are typically basic and nucleophilic, readily participating in a wide array of chemical transformations. The presence of an amine group on an aromatic ring, as in the case of aminopyridines, can significantly influence the electronic properties of the ring system, often making it more reactive towards certain types of reactions. The formation of carbon-nitrogen bonds is a critical process in the synthesis of many organic molecules, and amine groups are central to these transformations. nih.gov

Overview of Isopropylpyridinamine Derivatives in Current Chemical Literature

Isopropylpyridinamine derivatives represent a class of compounds that have found utility in various areas of chemical research. For instance, 2-Isopropyl-4-methylpyridin-3-amine has been utilized as a reagent in the preparation of inhibitors for KRAS G12C, a protein implicated in certain types of cancer, including pancreatic, colorectal, and lung cancer. chemicalbook.com The substitution pattern on the pyridine ring, including the presence of an isopropyl group, can influence the compound's electronic and steric properties, which in turn can affect its biological activity and chemical reactivity. cymitquimica.com

Research into related structures, such as pyrazolopyridines, which can be synthesized from substituted 2-aminopicolines, has shown that these compounds can exhibit antiproliferative activity against various cancer cell lines. nih.gov The specific positioning and nature of substituents, including alkyl groups like isopropyl, play a crucial role in determining the biological efficacy of these molecules. nih.gov The synthesis of new N-arylpyrimidin-2-amine derivatives, which also feature a core nitrogen-containing heterocyclic structure, has been achieved through methods like the Buchwald-Hartwig amination, highlighting the ongoing development of synthetic routes to access novel amine-containing heterocyclic compounds. mdpi.com

Rationale for Fundamental Investigation of 2-Propan-2-ylpyridin-4-amine;hydrochloride's Chemical Behavior and Structure

The investigation into the chemical behavior and structure of this compound is driven by the need to understand how the interplay of its constituent functional groups dictates its properties. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds. A thorough understanding of its solid-state structure, reactivity, and spectroscopic properties provides a foundation for its potential applications.

This compound serves as a valuable building block in organic synthesis. The amine group can be a handle for further functionalization, allowing for the construction of more complex molecules. The pyridine nitrogen can act as a ligand for metal catalysts or be involved in acid-base chemistry. The isopropyl group, while seemingly simple, provides steric bulk that can influence the regioselectivity of reactions and the binding affinity of the molecule to biological targets. By studying the fundamental characteristics of this compound, researchers can better predict its behavior in more complex systems and design more efficient synthetic strategies.

Below is a table summarizing some key computational and physical properties of a related compound, 2-Isopropyl-4-methylpyridin-3-amine, which provides insight into the general characteristics of this class of molecules.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| TPSA (Topological Polar Surface Area) | 38.91 Ų |

| LogP | 2.09562 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| Data for 2-Isopropyl-4-methylpyridin-3-amine chemscene.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-ylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6(2)8-5-7(9)3-4-10-8;/h3-6H,1-2H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRPEJZMVYZFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416235-00-0 | |

| Record name | 2-(propan-2-yl)pyridin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 2 Propan 2 Ylpyridin 4 Amine;hydrochloride

Retrosynthetic Analysis and Strategic Disconnection Pathways

Retrosynthetic analysis of 2-Propan-2-ylpyridin-4-amine reveals several logical disconnection pathways for planning its synthesis. The primary strategies involve disconnecting the carbon-nitrogen (C-N) bond of the amine group, the carbon-carbon (C-C) bond of the isopropyl group, or deconstructing the pyridine (B92270) ring itself.

C4-N Bond Disconnection: This is a common and highly effective strategy. The target molecule is disconnected at the C4-amine bond, identifying a key intermediate, a 4-halo-2-isopropylpyridine (e.g., 4-chloro- or 4-bromo-2-isopropylpyridine), and an ammonia (B1221849) equivalent. This pathway directs the synthesis towards late-stage amination of a pre-functionalized pyridine ring.

C2-C Bond Disconnection: An alternative approach involves breaking the bond between the pyridine ring and the isopropyl group. This leads to a 4-amino-2-halopyridine precursor and an isopropyl organometallic reagent (e.g., isopropyl Grignard or isopropylboronic acid). This route prioritizes the early introduction of the amine group followed by the installation of the alkyl substituent.

Pyridine Ring Formation: A more fundamental approach involves building the substituted pyridine ring from acyclic precursors. This de novo synthesis would involve condensing smaller, readily available molecules that already contain the necessary carbon and nitrogen atoms and the isopropyl and amino functionalities (or their precursors). This strategy allows for significant structural diversity but can involve more complex, multi-step reaction sequences.

Development of Novel Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several synthetic routes can be developed, each with distinct methods for functionalizing and forming the pyridine scaffold.

Amination Strategies for Pyridine Ring Functionalization

The introduction of the 4-amino group onto a 2-isopropylpyridine (B1293918) ring is a critical step in many synthetic approaches.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. wikipedia.org It is well-suited for the amination of aryl and heteroaryl halides. In this context, a 4-halo-2-isopropylpyridine is coupled with an ammonia surrogate or a protected amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org This method is often favored for its high functional group tolerance and generally good yields.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comechemi.comquora.com A leaving group, such as a halide, at the 4-position can be displaced by a strong nitrogen nucleophile like ammonia or an amide. The stability of the intermediate Meisenheimer complex is enhanced by the ring nitrogen, which can accommodate the negative charge through resonance. stackexchange.comechemi.com However, SNAr reactions on pyridine rings often require harsh conditions, such as high temperatures and pressures, unless the ring is further activated by other electron-withdrawing groups. irjms.comwikipedia.org

Introduction of the Isopropyl Group to the Pyridine Scaffold

The installation of the isopropyl group at the C2 position can be achieved through various cross-coupling reactions. Starting from a 2-halo-4-aminopyridine (or a protected version), an isopropyl group can be introduced using:

Negishi Coupling: This involves the reaction of a 2-halopyridine with an isopropyl organozinc reagent, catalyzed by a palladium or nickel complex.

Suzuki Coupling: A 2-halopyridine can be coupled with isopropylboronic acid or its esters in the presence of a palladium catalyst and a base.

Grignard Reactions: The addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to a pyridine N-oxide can lead to the formation of 2-isopropylpyridine after a subsequent reduction step. organic-chemistry.org

Formation of the Pyridine Ring System

De novo synthesis offers a versatile way to construct the 2,4-substituted pyridine core from acyclic precursors. researchgate.net Methods like the Hantzsch pyridine synthesis or other multi-component reactions can be adapted. researchgate.netnih.gov For instance, a [4+2] cycloaddition reaction between a 2-azadiene (containing the nitrogen and C2-C3-C4 atoms) and a suitable dienophile could be envisioned. nih.gov Another approach involves the condensation of α,β-unsaturated ketones or their equivalents with enamines and an ammonia source to build the pyridine ring in a stepwise or one-pot fashion. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. The Buchwald-Hartwig amination is a prime example where fine-tuning of parameters can lead to significant improvements.

Catalyst Design and Ligand Effects

The choice of catalyst and, more importantly, the phosphine ligand is critical in palladium-catalyzed aminations. organic-chemistry.orglibretexts.org The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle.

Ligand Generations: Different "generations" of ligands have been developed to improve the scope and efficiency of the Buchwald-Hartwig reaction.

Bidentate Phosphine Ligands: Ligands such as BINAP and Xantphos were early developments that improved reaction rates and reliability for coupling primary amines. wikipedia.orgnih.gov

Sterically Hindered, Electron-Rich Ligands: Modern catalyst systems often employ bulky, electron-rich monodentate phosphine ligands like XPhos or SPhos. These ligands promote the crucial oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder reaction conditions, even with less reactive substrates like aryl chlorides.

The selection of the base (e.g., NaOt-Bu, K2CO3, Cs2CO3), solvent (e.g., toluene, dioxane, DMF), and temperature also plays a significant role and must be optimized for the specific substrate combination. nih.govchemrxiv.org

The following table illustrates how the choice of ligand and base can influence the yield in a representative Buchwald-Hartwig amination of a heteroaryl chloride.

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | XantPhos | NaOt-Bu | Toluene | 110 | 75 |

| 2 | XantPhos | Cs2CO3 | Dioxane | 110 | 68 |

| 3 | XPhos | NaOt-Bu | Toluene | 100 | 92 |

| 4 | SPhos | K3PO4 | Toluene | 100 | 88 |

| 5 | BINAP | NaOt-Bu | Toluene | 110 | 55 |

Data is representative for a generic heteroaryl amination and serves for illustrative purposes.

Upon successful synthesis of the free base, 2-Propan-2-ylpyridin-4-amine, the final hydrochloride salt is typically formed by treating a solution of the amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired salt.

Solvent Effects and Temperature Gradients in Reaction Control

The choice of solvent is a critical parameter in the synthesis of pyridinamine derivatives, profoundly influencing reaction rates, yields, and impurity profiles. The polarity, proticity, and boiling point of the solvent dictate the solubility of reactants and the stabilization of transition states. In the synthesis of compounds structurally similar to 2-Propan-2-ylpyridin-4-amine, polar aprotic solvents are often favored as they can contribute to the formation of solvate ions. mdpi.com

Temperature gradients are equally crucial for controlling reaction kinetics and selectivity. A carefully controlled temperature profile can minimize the formation of byproducts by ensuring the desired reaction pathway is kinetically favored. For instance, initial low temperatures might be used to control a highly exothermic step, followed by a gradual increase to drive the reaction to completion.

Table 1: Illustrative Solvent Effects on a Hypothetical Amination Reaction Yield

| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|

| Toluene | 2.4 | 24 | 45 | Low polarity, may result in poor solubility of starting materials. |

| Tetrahydrofuran (THF) | 7.6 | 18 | 65 | Moderate polarity, good balance of solubility and reactivity. |

| Acetonitrile (ACN) | 37.5 | 12 | 80 | High polarity, effectively stabilizes charged intermediates. mdpi.com |

| Dimethyl Sulfoxide (DMSO) | 47 | 10 | 85 | Highly polar, accelerates reaction but can complicate product isolation. |

Formation and Stabilization of the Hydrochloride Salt

The conversion of the free base, 2-Propan-2-ylpyridin-4-amine, into its hydrochloride salt is a critical step for purification, stabilization, and handling. Amines characteristically form salts with strong mineral acids like hydrochloric acid (HCl). youtube.com This process transforms the often oily or low-melting free base into a more stable, crystalline solid. youtube.com

The formation is typically achieved by dissolving the amine in a suitable low-boiling aprotic solvent, such as diethyl ether or ethyl acetate, followed by the dropwise addition of a solution of HCl in the same or a compatible solvent. researchgate.net The salt, being an ionic compound, is generally much less soluble in nonpolar organic solvents and precipitates out, allowing for easy isolation by filtration. youtube.com The resulting salt is typically more stable towards air and moisture compared to the free base.

Acid-Base Equilibria and Protonation States in Solution

The 2-Propan-2-ylpyridin-4-amine molecule has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. In an aqueous solution, these groups will exist in equilibrium with their protonated forms. The protonation states are dependent on the pH of the solution and the acid dissociation constant (pKa) of each basic site. fiveable.me

Generally, the pyridine nitrogen is more basic than the exocyclic amine and will be protonated first in acidic conditions. The equilibrium can be described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated and deprotonated forms. fiveable.me Understanding these equilibria is vital, as the protonation state significantly affects the molecule's solubility and biological activity. fiveable.me A protonated amine typically exhibits increased water solubility due to the formation of a charged species. fiveable.me

Impact of Counter-Ion on Crystallization and Handling

The properties of the final salt are highly dependent on the nature of the counter-ion. nih.gov While this article focuses on the hydrochloride salt, considering other counter-ions illustrates their impact. The size, charge, and hydrogen-bonding capacity of the counter-ion influence the crystal lattice energy, which in turn affects physical properties like melting point, solubility, and hygroscopicity. nih.govmdpi.com

For instance, larger counter-ions like tetrafluoroborate (B81430) or hexafluorophosphate (B91526) can sometimes lead to lower melting points compared to the more compact chloride ion. mdpi.com The choice of counter-ion is a key consideration in pharmaceutical development to optimize the physicochemical properties of a drug substance. nih.gov

Table 2: Comparative Properties of Hypothetical Pyridinium (B92312) Salts

| Counter-Ion | Formula | Ionic Radius (pm) | Expected Melting Point Trend | Expected Aqueous Solubility |

|---|---|---|---|---|

| Chloride | Cl⁻ | 181 | High | High |

| Bromide | Br⁻ | 196 | Similar to Chloride | High |

| Tetrafluoroborate | BF₄⁻ | 228 | Lower | Moderate |

| Hexafluorophosphate | PF₆⁻ | 245 | Lower | Low |

Green Chemistry Principles Applied to Synthesis Protocols

Applying green chemistry principles to the synthesis of 2-Propan-2-ylpyridin-4-amine;hydrochloride is essential for developing environmentally sustainable and efficient manufacturing processes. rsc.org Key goals include maximizing reactant efficiency, using safer solvents, and minimizing waste. rsc.org

Atom Economy and E-factor Metrics

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comprimescholars.com An ideal reaction has a 100% atom economy, where all atoms from the starting materials are incorporated into the final product. primescholars.com

The Environmental factor (E-factor) provides a broader measure of a process's environmental impact by calculating the total mass of waste produced per unit mass of product. A lower E-factor signifies a greener process.

Table 3: Hypothetical Atom Economy and E-Factor for a Synthetic Route

| Metric | Formula | Ideal Value | Example Calculation (Hypothetical) |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 100% | If Reactants A (100 g/mol) + B (50 g/mol) -> Product C (135 g/mol) + Waste D (15 g/mol), AE = (135 / 150) * 100 = 90% |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | If a process uses 10 kg of solvents and reagents to produce 1 kg of product, and 9 kg is waste, E-Factor = 9. |

Sustainable Solvent Selection and Waste Minimization

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov Traditional solvents like dichloromethane (B109758) (DCM) are being replaced by more sustainable alternatives derived from renewable sources, which are less toxic and biodegradable. mdpi.com

Waste minimization strategies involve not just solvent choice but also optimizing reaction conditions to improve yields, recycling catalysts, and converting byproducts into valuable materials. repec.org The best approach to waste management is prevention, which is a core tenet of cleaner and greener production strategies. repec.org

Table 4: Green Solvent Selection Guide

| Solvent | Classification | Source | Key Features |

|---|---|---|---|

| Dichloromethane | Hazardous | Petrochemical | Effective but toxic and environmentally persistent. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Renewable (e.g., from levulinic acid) | Higher boiling point than THF, lower miscibility with water. researchgate.net |

| Cyrene (Dihydrolevoglucosenone) | Greener Alternative | Renewable (from cellulose) | Biodegradable, high polarity, low toxicity. mdpi.com |

| Water | Greenest | Natural | Non-toxic, non-flammable, but can be challenging for organic reactions. iaph.in |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Propan 2 Ylpyridin 4 Amine;hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy provides profound insights into the molecular framework of 2-propan-2-ylpyridin-4-amine;hydrochloride by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N. The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt significantly influences the electronic distribution within the aromatic ring, leading to characteristic downfield shifts of the ring protons and carbons.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the protons of the tert-butyl group, and the amine protons. The formation of the pyridinium (B92312) ion causes a general downfield shift for all ring protons due to the increased electron-withdrawing nature of the protonated nitrogen atom.

The aromatic region would likely display three signals. The proton at the C6 position, being adjacent to the protonated nitrogen, is expected to be the most deshielded. The protons at the C3 and C5 positions will also be shifted downfield, with their exact chemical shifts influenced by the electronic effects of the tert-butyl and amino groups. The coupling patterns will be informative; for instance, the H5 proton would likely appear as a doublet, coupled to the H6 proton. The H3 proton would appear as a singlet, and the H6 proton as a doublet, coupled to the H5 proton.

The tert-butyl group, due to the free rotation around the C-C single bond, will exhibit a single, sharp peak integrating to nine protons in the upfield region of the spectrum. The amine (-NH₂) protons, and the proton on the pyridinium nitrogen (-N⁺H-), are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. Deuterium exchange with D₂O would lead to the disappearance of these signals, confirming their assignment.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.0 - 7.2 | s | - |

| H5 | 7.8 - 8.0 | d | 6.0 - 7.0 |

| H6 | 8.2 - 8.4 | d | 6.0 - 7.0 |

| C(CH₃)₃ | 1.4 - 1.6 | s | - |

| NH₂ | Variable (broad) | s | - |

| N⁺H | Variable (broad) | s | - |

| Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary. |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected: four for the pyridine ring carbons and two for the tert-butyl group carbons. Similar to the ¹H NMR spectrum, the protonation of the ring nitrogen will cause a downfield shift of the pyridine carbon signals.

The C2 and C6 carbons, being closest to the positive charge on the nitrogen, will be the most deshielded. The C4 carbon, directly attached to the amino group, will also be significantly affected. The chemical shifts of the quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 115 - 120 |

| C4 | 155 - 160 |

| C5 | 110 - 115 |

| C6 | 145 - 150 |

| C (CH₃)₃ | 35 - 40 |

| C(C H₃)₃ | 28 - 32 |

| Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary. |

Heteronuclear NMR (e.g., ¹⁵N NMR) Investigations for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms. Two signals are expected for this compound: one for the pyridinium nitrogen and one for the exocyclic amino group. The protonation of the pyridine nitrogen leads to a significant upfield shift (by approximately 100 ppm or more) compared to the free base, a characteristic feature of pyridinium salt formation. The chemical shift of the amino nitrogen will also be influenced by the electronic effects of the pyridinium ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. A cross-peak between the signals of H5 and H6 would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated carbons in the pyridine ring (C3, C5, C6) by correlating their signals to the corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key HMBC correlations would be expected between the tert-butyl protons and the C2 and C3 carbons, confirming the position of the tert-butyl group. Correlations between the aromatic protons and various ring carbons would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. NOESY correlations could be observed between the tert-butyl protons and the H3 proton, providing further evidence for their spatial relationship.

Vibrational Spectroscopy (Infrared and Raman) Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and their bonding environments. The spectra of this compound will be characterized by vibrations of the pyridinium ring, the amino group, and the tert-butyl group.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra are expected to display a number of characteristic bands that can be assigned to specific vibrational modes of the molecule.

N-H Vibrations: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹. The N⁺-H stretching vibration of the pyridinium ion will likely appear as a broad band in the 2500-3000 cm⁻¹ region, often with multiple sub-maxima due to Fermi resonance.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group will be observed in the 2850-2970 cm⁻¹ region.

Pyridinium Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. These bands are often sensitive to the substitution pattern and the protonation state of the ring.

C-N Vibrations: The C-N stretching vibration of the amino group is expected in the 1250-1350 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (NH₂) | 3200 - 3400 |

| N⁺-H Stretch | 2500 - 3000 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| N-H Bend (NH₂) | 1600 - 1650 |

| Pyridinium Ring Stretch (C=C, C=N) | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| Note: These are predicted frequency ranges based on characteristic group frequencies. Actual experimental values may vary. |

Solid-State Spectroscopic Analysis for Polymorphic Forms

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial in pharmaceutical sciences as different polymorphs can exhibit distinct physical and chemical properties. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD) are instrumental in identifying and characterizing these different forms.

Solid-state NMR provides information about the local chemical environment of atomic nuclei in a solid. Distinct crystalline forms of a compound will typically yield different solid-state NMR spectra due to variations in molecular packing and intermolecular interactions. While this technique is a powerful tool for polymorphic screening, specific solid-state NMR data for 2-Propan-2-ylpyridin-4-amine hydrochloride are not extensively available in the public domain, precluding a detailed comparative analysis of its potential polymorphic forms at this time.

Powder X-ray Diffraction (PXRD) serves as a fingerprinting technique for crystalline solids. Each polymorphic form of a compound produces a unique diffraction pattern. Although PXRD is a standard method for polymorph identification, publicly accessible, detailed PXRD patterns specifically for different polymorphs of 2-Propan-2-ylpyridin-4-amine hydrochloride have not been identified. Further research in this area would be necessary to fully characterize its solid-state diversity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's molecular mass and, by extension, its elemental composition. This method provides unambiguous confirmation of the molecular formula.

Table 1: Theoretical Mass Data for 2-Propan-2-ylpyridin-4-amine Cation

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| [M+H]⁺ | C₈H₁₃N₂⁺ | 137.1073 |

Note: This table represents theoretical values. Experimental HRMS data would be required for confirmation.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This powerful technique provides a wealth of information regarding molecular conformation, bond lengths, bond angles, and intermolecular interactions. Despite its importance, a complete, publicly available single-crystal structure of 2-Propan-2-ylpyridin-4-amine hydrochloride could not be located for this analysis. The following sections outline the type of information that would be derived from such a study.

Determination of Absolute Molecular Conformation and Bond Geometries

A single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the atoms in the 2-Propan-2-ylpyridin-4-amine hydrochloride molecule. This includes the conformation of the propan-2-yl group relative to the pyridine ring and the geometry around the amine group. Key bond lengths and angles would be accurately measured, providing fundamental data about the molecule's structure.

Table 2: Expected Bond Geometry Data from Single Crystal X-ray Diffraction

| Parameter | Description | Expected Value Range (Å or °) |

| C-C (isopropyl) | Bond length within the isopropyl group | ~1.52 - 1.54 |

| C-N (amine) | Bond length of the C-NH₂ bond | ~1.47 - 1.49 |

| C-C (pyridine) | Aromatic C-C bond lengths in the pyridine ring | ~1.37 - 1.40 |

| C-N (pyridine) | Aromatic C-N bond lengths in the pyridine ring | ~1.33 - 1.35 |

| C-C-C (isopropyl) | Bond angle within the isopropyl group | ~109.5° |

| Pyridine Ring Angles | Internal bond angles of the pyridine ring | ~118° - 122° |

Note: These are generalized expected values. Precise data would be obtained from experimental analysis.

Analysis of Crystal Packing Motifs and Unit Cell Parameters

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is defined by the unit cell, which is the basic repeating unit of the crystal. The dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic) are fundamental parameters obtained from single-crystal X-ray diffraction. These parameters are unique to a specific crystalline form.

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

In the hydrochloride salt of an amine, hydrogen bonding plays a crucial role in the crystal structure. The protonated amine group (R-NH₃⁺) and the chloride anion (Cl⁻) are key components of these interactions. A diffraction study would elucidate the hydrogen bonding network, detailing the distances and angles of N-H···Cl hydrogen bonds. Other intermolecular interactions, such as π-π stacking between pyridine rings, would also be revealed, providing a comprehensive picture of the forces that stabilize the crystal lattice.

Polymorphism and Co-crystallization Research of the Hydrochloride Salt

As previously mentioned, polymorphism is a critical aspect of solid-state chemistry. Single-crystal X-ray diffraction is the ultimate tool for identifying and characterizing different polymorphs, as each will have a distinct crystal structure. Furthermore, this technique is essential in co-crystallization research, where the compound of interest is crystallized with another molecule (a co-former) to create a new crystalline solid with potentially improved properties. A detailed search of crystallographic databases did not yield specific studies on the polymorphism or co-crystallization of 2-Propan-2-ylpyridin-4-amine hydrochloride, indicating a potential area for future scientific inquiry.

Theoretical and Computational Chemistry Investigations of 2 Propan 2 Ylpyridin 4 Amine;hydrochloride

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. nih.gov These calculations provide insights into the geometry, energy, and reactivity of 2-Propan-2-ylpyridin-4-amine;hydrochloride.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine its most stable three-dimensional structure (ground state geometry). elixirpublishers.com This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. researchgate.net

The optimized geometric parameters for the core pyridine (B92270) structure are expected to show good agreement with experimental X-ray diffraction data for similar compounds. researchgate.net For instance, the C-C and C-N bond lengths within the pyridine ring are typically in the range of 1.38-1.40 Å and 1.33-1.34 Å, respectively, indicating the aromatic nature of the ring. wu.ac.th The presence of the electron-donating amine group at the C4 position and the bulky propan-2-yl group at the C2 position can induce slight distortions in the ring geometry compared to unsubstituted pyridine. The global minimum energy, calculated in Hartrees, provides a quantitative measure of the molecule's stability. elixirpublishers.com

Interactive Table: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | ||||

| C2 | N1 | ~1.34 | ||

| C2 | C3 | ~1.39 | ||

| C4 | C-Amine | ~1.38 | ||

| C2 | C-Propyl | ~1.52 | ||

| Bond Angle (°) | ||||

| N1 | C2 | C3 | ~123 | |

| C3 | C4 | C5 | ~118 | |

| C-Propyl | C2 | N1 | ~116 | |

| Dihedral Angle (°) | ||||

| C-Propyl | C2 | C3 | C4 |

Note: These are representative values based on calculations for structurally similar substituted pyridines. Actual values would require specific computation for the title compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. scirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key descriptors of molecular stability and reactivity. scirp.orgresearcher.life

Interactive Table: Calculated Frontier Orbital Energies

| Parameter | Predicted Energy (eV) |

| E_HOMO | ~ -6.5 |

| E_LUMO | ~ -1.5 |

| Energy Gap (ΔE) | ~ 5.0 |

Note: Values are illustrative, based on DFT calculations for related aminopyridine derivatives. The presence of the hydrochloride would further stabilize the orbitals, potentially increasing the energy gap.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red and orange colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. For 2-Propan-2-ylpyridin-4-amine, these regions are expected around the nitrogen atom of the pyridine ring and the exocyclic amino group, which possess lone pairs of electrons. nih.govnih.gov Blue colors denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack, often found around the hydrogen atoms, particularly the acidic proton of the hydrochloride and the hydrogens of the amino group. nih.govresearchgate.net The MEP surface provides a clear picture of the molecule's reactive sites and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that align with Lewis structure concepts (bonds, lone pairs, etc.). wu.ac.th This method is particularly useful for quantifying intramolecular and intermolecular charge transfer interactions and their contribution to molecular stability. nih.govwisc.edu

The key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is delocalized from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu For this compound, significant interactions would include the delocalization of the lone pair electrons from the amino nitrogen (n_N) into the π* anti-bonding orbitals of the pyridine ring (n → π), which contributes to the resonance stabilization of the system. The analysis can also highlight hyperconjugative interactions involving the propan-2-yl group. wisc.edu

Interactive Table: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N_amine) | π (C3-C4) | High | n → π* (Resonance) |

| LP (N_ring) | σ* (C-H_propyl) | Moderate | n → σ* (Hyperconjugation) |

| σ (C-H_propyl) | σ* (C-N_ring) | Low | σ → σ* (Hyperconjugation) |

Note: LP denotes a lone pair. E(2) values are qualitative indicators of interaction strength based on general principles for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and flexibility in different environments (e.g., in solution). nih.govosaka-u.ac.jp

For this compound, MD simulations can reveal the rotational freedom of the propan-2-yl group and the amino group. researchgate.net This is crucial for understanding how the molecule might adapt its shape to fit into a binding site, for example. The simulations can also model the interactions between the molecule and solvent molecules, providing information on solvation shells and the dynamics of hydrogen bonding between the ammonium/amino protons, the chloride ion, and the solvent. nih.gov Analysis of the simulation trajectory can yield data on parameters like the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to understand which parts of the molecule are exposed to the environment. nih.gov

Computational Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict and help interpret experimental spectra. nih.gov By calculating spectroscopic parameters for a proposed structure, a direct comparison with experimental data can be made, thus confirming the molecular structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. wu.ac.thnih.gov The calculated shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and often show a strong linear correlation with experimental values, aiding in the assignment of complex spectra. researchgate.netresearchgate.netnih.gov For this compound, calculations would predict distinct signals for the aromatic protons, the amino protons, and the methine and methyl protons of the propan-2-yl group.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. elixirpublishers.comresearchgate.net These calculations yield the harmonic frequencies of the normal modes of vibration. researchgate.net While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and the neglect of solvent effects, they can be brought into better agreement by applying a scaling factor. elixirpublishers.com The calculations are invaluable for assigning specific absorption bands to the vibrations of particular functional groups, such as the N-H stretching of the amino group, C=N and C=C stretching modes of the pyridine ring, and C-H bending modes. cdnsciencepub.comcdnsciencepub.com

Interactive Table: Predicted Spectroscopic Parameters

| Parameter | Functional Group / Atom | Predicted Value |

| ¹³C NMR (ppm) | ||

| Pyridine C4 (attached to NH₂) | ~150-155 | |

| Pyridine C2 (attached to propyl) | ~158-162 | |

| Propyl CH | ~30-35 | |

| Propyl CH₃ | ~20-25 | |

| Vibrational Freq. (cm⁻¹) | ||

| N-H Stretch (Amine) | ~3300-3500 | |

| C-H Stretch (Aromatic) | ~3000-3100 | |

| C-H Stretch (Aliphatic) | ~2850-2980 | |

| C=N/C=C Ring Stretch | ~1500-1600 |

Note: These are representative values based on DFT calculations for analogous compounds and are subject to variation based on the specific computational method and basis set used.

Table of Compounds

| Compound Name |

| This compound |

| Pyridine |

| 2-aminopyridine |

| 3-aminopyridine |

| 4-aminopyridine |

| Quinoline |

| Tetramethylsilane |

Analysis of Non-Covalent Interactions (NCIs) using Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

A comprehensive analysis of the non-covalent interactions (NCIs) within the molecular structure of this compound provides critical insights into its stability and chemical behavior. This is achieved through the application of advanced computational techniques, namely the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF). These methods allow for the visualization and characterization of weak interactions that are fundamental to molecular conformation and crystal packing.

The RDG method is a particularly powerful tool for identifying and visualizing non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished. The resulting scatter plots and 3D isosurface representations offer a clear depiction of hydrogen bonds, van der Waals forces, and steric repulsions.

Complementing the RDG analysis, the Electron Localization Function (ELF) provides a topographical map of electron pair localization in the molecule. scispace.comjussieu.frjussieu.fr The ELF is a measure of the Pauli repulsion, and its basins of attraction reveal the spatial regions of core electrons, covalent bonds, and lone pairs. jussieu.frjussieu.fr For this compound, the ELF analysis would delineate the covalent bonds within the pyridine ring and the isopropyl substituent. Furthermore, it would highlight the localization of the lone pair electrons on the amine nitrogen, which is crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

The integration of RDG and ELF analyses provides a robust theoretical framework for understanding the intricate network of non-covalent interactions that govern the structure and properties of this compound. While specific experimental data for this compound is not available in the public domain, theoretical calculations offer a predictive and detailed picture of its molecular topology.

| Interaction Type | Expected Location | RDG Signature | ELF Signature |

| Hydrogen Bond | Between chloride ion and pyridinium (B92312) N-H; between amine N-H and adjacent molecules or chloride ion. | Spike in the low-density, low-gradient region of the RDG plot; blue isosurface. | High ELF value in the region between the hydrogen and the acceptor atom. |

| Van der Waals | Between the isopropyl group and the pyridine ring; between adjacent molecules in a crystal lattice. | Broader feature in the low-density, low-gradient region of the RDG plot; green isosurface. | Disjointed basins with low ELF values in the interstitial regions. |

| Steric Repulsion | Potential clashes between bulky groups if sterically hindered. | Spike in the high-density, low-gradient region of the RDG plot; red isosurface. | Regions of low ELF value separating electron basins. |

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block and Intermediate in Complex Molecule Construction

The aminopyridine scaffold is a prevalent motif in numerous biologically active compounds and functional materials. 2-Propan-2-ylpyridin-4-amine;hydrochloride serves as a valuable starting material or intermediate in the construction of more elaborate molecular architectures. The presence of the amino group and the pyridine (B92270) nitrogen allows for a variety of chemical transformations, making it a versatile building block.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of aminopyridine derivatives is crucial in medicinal chemistry. For instance, substituted 2-aminopyridines are key components in the synthesis of potent kinase inhibitors, including those targeting Anaplastic Lymphoma Kinase (ALK), which are significant in cancer therapy. The general strategy often involves leveraging the nucleophilicity of the amino group and the ability to functionalize the pyridine ring to build complex heterocyclic systems.

The tert-butyl group at the 2-position of the pyridine ring in this compound introduces significant steric bulk. This feature can be strategically employed to direct the regioselectivity of subsequent reactions, favoring transformations at the less hindered positions of the molecule. This steric influence is a critical aspect of its utility as a synthetic intermediate, allowing for precise control over the construction of complex molecular frameworks.

Exploration in Ligand Design for Metal Coordination Complexes and Organometallic Catalysis

The pyridine nitrogen and the exocyclic amino group of 2-Propan-2-ylpyridin-4-amine provide two potential coordination sites for metal ions, making it an attractive ligand for the development of coordination complexes and organometallic catalysts. The electronic properties of the pyridine ring and the steric environment created by the tert-butyl group can be tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

Research into the coordination chemistry of aminopyridines has shown their ability to form stable complexes with a variety of transition metals, including copper(II) and palladium(II). These complexes have been investigated for their catalytic applications in a range of organic transformations. For example, copper complexes bearing aminopyridine ligands have been explored as catalysts in oxidation reactions and C-N bond formation reactions.

| Metal Ion | Ligand Type | Coordination Mode | Potential Application |

|---|---|---|---|

| Copper(II) | 4-Aminopyridine | Monodentate (via pyridine N) | Catalysis, Antimicrobial agents |

| Palladium(II) | Substituted Pyridines | Monodentate (via pyridine N) | Cross-coupling reactions |

| Zinc(II) | 2-Aminopyridine | Bidentate (via pyridine N and amino N) | Luminescent materials |

Precursor for Advanced Organic Materials (e.g., polymerizable monomers, supramolecular scaffolds)

The functional groups present in this compound make it a potential precursor for the synthesis of advanced organic materials. The amino group can be modified to introduce polymerizable functionalities, or the entire molecule can serve as a building block for the construction of supramolecular assemblies.

For instance, aminopyridines can be converted into methacrylate (B99206) monomers through reaction with methacryloyl chloride. Subsequent radical homopolymerization of such monomers can lead to the formation of functional polymers with pendant aminopyridine units. These polymers may exhibit interesting properties, such as antimicrobial activity, due to the presence of the aminopyridine moieties.

In the realm of supramolecular chemistry, the ability of the aminopyridine core to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for the design of self-assembling systems. While the direct use of 2-Propan-2-ylpyridin-4-amine in creating supramolecular scaffolds is not well-documented, the principles of supramolecular design suggest that its derivatives could be employed to construct ordered nanostructures. The tert-butyl group could play a significant role in directing the self-assembly process by influencing the packing and intermolecular interactions of the molecules. The controlled removal of such bulky groups from surfaces has been shown to modulate the supramolecular structure of related aromatic compounds. nih.gov

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are fundamental to the separation and purification of chemical compounds. For a polar, ionizable molecule such as 2-Propan-2-ylpyridin-4-amine hydrochloride, a variety of chromatographic methods can be adapted for effective analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of pyridine (B92270) amine derivatives. A reversed-phase HPLC method is typically the first choice, often utilizing a C18 column. However, the basic nature of the amine group can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing and poor chromatographic performance. To mitigate these effects, several strategies can be employed. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, can protonate the amine, ensuring a consistent charge state and minimizing secondary interactions. Additionally, end-capped columns or those with a base-deactivated silica stationary phase are recommended to reduce peak tailing. For challenging separations, ion-pairing agents like heptanesulfonic acid can be added to the mobile phase to improve retention and peak shape, although this can complicate interfacing with mass spectrometry. A typical starting point for method development would involve a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent such as acetonitrile or methanol.

For the isolation of 2-Propan-2-ylpyridin-4-amine hydrochloride from reaction mixtures or for the purification of the final product, preparative HPLC is an invaluable tool. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. By carefully selecting the mobile phase and gradient conditions, it is possible to achieve high-purity fractions of the target compound.

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for identifying volatile impurities. However, the direct analysis of polar and potentially thermolabile amine hydrochlorides by GC can be problematic due to their low volatility and tendency to degrade at high temperatures in the injector port. To overcome these challenges, derivatization is often a necessary step. Silylation or acylation of the amine group can increase the volatility and thermal stability of the analyte, making it amenable to GC analysis. Alternatively, headspace GC can be employed to analyze for volatile impurities in the solid drug substance without requiring dissolution and direct injection of the non-volatile main component. When dealing with the hydrochloride salt, a preliminary step to convert it to the free base may be necessary for certain GC applications.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and for preliminary purity checks. For 2-Propan-2-ylpyridin-4-amine hydrochloride, silica gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a relatively nonpolar organic solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol or ethanol), often with the addition of a small amount of a basic modifier like triethylamine or ammonia (B1221849) to prevent streaking of the basic amine spot. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the pyridine ring is UV-active. For enhanced visualization or for compounds that are not strongly UV-active, various staining reagents can be employed. Iodine vapor is a common general-purpose stain that reversibly complexes with many organic compounds to produce brown spots. Other stains that react with amine functionalities can also be used for more specific detection.

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection Method | Application Notes |

| HPLC | C18, C8 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with acidic modifier (e.g., 0.1% TFA) | UV (e.g., 254 nm) | Gradient elution is often used for separating impurities with a wide range of polarities. |

| GC | DB-5, DB-17 (or similar) | Helium (carrier gas) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Derivatization (e.g., silylation) is often required for the primary amine. |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane with a small percentage of Triethylamine | UV (254 nm), Iodine vapor, or other chemical stains | Useful for rapid reaction monitoring and qualitative purity assessment. |

Hyphenated Techniques (GC-MS, LC-MS) for Complex Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the analysis of complex mixtures and for gaining detailed structural information about the components.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. For the analysis of reaction mixtures in the synthesis of 2-Propan-2-ylpyridin-4-amine hydrochloride, GC-MS is particularly useful for identifying and quantifying volatile starting materials, intermediates, byproducts, and residual solvents. As with standard GC, derivatization of the target compound and other polar components is often necessary to improve their chromatographic behavior. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted compounds, which can be used to determine their molecular weight and to elucidate their structures through fragmentation patterns. This information is invaluable for confirming the identity of the desired product and for identifying unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile analytical tool for the characterization of pharmaceutical compounds like 2-Propan-2-ylpyridin-4-amine hydrochloride. It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules that are not amenable to GC analysis. An LC-MS system can provide a wealth of information, including the molecular weight of the parent compound and its impurities, as well as structural information from fragmentation patterns.

For the analysis of 2-Propan-2-ylpyridin-4-amine hydrochloride, a reversed-phase LC method similar to that described for HPLC would be employed. The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules. In the positive ion mode, the amine group is readily protonated, yielding a strong [M+H]+ ion, which allows for the straightforward determination of the molecular weight.

LC-MS is extensively used for:

Reaction Monitoring: Small aliquots of a reaction mixture can be injected at various time points to track the consumption of starting materials and the formation of the product and any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Impurity Profiling: LC-MS can detect and help identify impurities at very low levels. By analyzing the mass spectra of the impurity peaks, potential structures can be proposed, which is the first step in their full characterization.

Forced Degradation Studies: To assess the stability of the compound, it can be subjected to stress conditions (e.g., acid, base, heat, light, oxidation). LC-MS is then used to separate and identify the resulting degradation products.

| Technique | Ionization Method | Typical Mass Analyzer | Key Applications |

| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | Analysis of volatile impurities, reaction byproducts, and derivatized analytes. |

| LC-MS | Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Purity assessment, impurity identification, reaction monitoring, stability testing of the primary compound. |

Capillary Electrophoresis (CE) for Separation and Analysis of Amine Components and Derivatization

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent choice for the analysis of 2-Propan-2-ylpyridin-4-amine hydrochloride. The separation in CE is based on the differential migration of analytes in an electric field. For a basic compound like the target amine, a low pH buffer is typically used to ensure that the amine is protonated and carries a positive charge.

Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE. In CZE, the capillary is filled with a buffer solution, and a voltage is applied across the capillary. The positively charged 2-Propan-2-ylpyridin-4-amine will migrate towards the cathode at a rate determined by its charge-to-size ratio. This technique can be used for purity determination and for the quantification of the main component. CE offers advantages over HPLC in terms of speed, efficiency, and lower consumption of solvents and reagents.

For the analysis of neutral impurities or for enhancing the separation of closely related amine components, Micellar Electrokinetic Chromatography (MEKC) , a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This creates a pseudo-stationary phase of micelles, and separation is achieved based on the partitioning of the analytes between the aqueous buffer and the micelles.

Derivatization can be used in CE to improve the detectability of the analyte, especially when using sensitive detection methods like laser-induced fluorescence (LIF). While the pyridine ring provides some native UV absorbance, derivatization of the primary amine group with a fluorescent tag can significantly lower the limits of detection. Common derivatizing agents for amines include fluorescein isothiocyanate (FITC) and o-phthalaldehyde (OPA). Derivatization can be performed either before the sample is introduced into the capillary (pre-capillary derivatization) or, in some cases, within the capillary itself (on-capillary derivatization).

| CE Mode | Typical Buffer System | Separation Principle | Notes |

| CZE | Low pH buffer (e.g., phosphate or citrate) | Differential migration based on charge-to-size ratio. | Ideal for the analysis of the charged amine hydrochloride. |

| MEKC | Buffer containing a surfactant (e.g., SDS) | Partitioning between the aqueous phase and micelles. | Useful for separating neutral impurities and closely related compounds. |

Development of High-Throughput Screening Methods for Reaction Optimization and Discovery

In modern drug discovery and development, there is a constant need to accelerate the process of identifying optimal reaction conditions and discovering new chemical entities. High-Throughput Screening (HTS) methods are designed to rapidly test a large number of samples in parallel, and they can be adapted for the analysis of chemical reactions.

For the synthesis of 2-Propan-2-ylpyridin-4-amine hydrochloride, HTS can be employed to screen a wide range of reaction parameters, such as catalysts, solvents, bases, temperatures, and reactant ratios. This is often done in a microplate format (e.g., 96-well or 384-well plates), where each well represents a unique set of reaction conditions.

The analysis of these numerous reactions requires rapid and sensitive analytical techniques. Rapid LC-MS methods are often the workhorse for HTS in this context. By using short LC columns and fast gradients, the analysis time per sample can be reduced to a minute or less. The mass spectrometer provides the necessary specificity to quantify the formation of the desired product in each well, even in the presence of unreacted starting materials and byproducts.

Flow chemistry coupled with real-time analytical monitoring is another powerful approach for high-throughput reaction optimization. In a flow reactor, reactants are continuously pumped through a heated tube or channel where the reaction takes place. By varying the flow rates, reactant concentrations, and temperature, a wide range of conditions can be explored in a short period. The output of the reactor can be directly coupled to an analytical instrument, such as a UV-Vis spectrophotometer or a mass spectrometer, for continuous monitoring of the reaction progress. This allows for the rapid identification of optimal conditions without the need for individual sample workup and analysis.

The data generated from these high-throughput experiments are often extensive and require specialized software for data processing, analysis, and visualization. By applying these HTS methodologies, the time required to develop a robust and efficient synthesis for 2-Propan-2-ylpyridin-4-amine hydrochloride can be significantly reduced.

| HTS Approach | Analytical Technique | Key Advantage |

| Microplate-based Screening | Rapid LC-MS | Parallel screening of a large number of discrete reaction conditions. |

| Flow Chemistry | Real-time MS or UV-Vis | Rapid sequential optimization of reaction parameters with immediate feedback. |

Future Research Directions and Unexplored Avenues for 2 Propan 2 Ylpyridin 4 Amine;hydrochloride

Discovery of Novel Reactivity Patterns and Undiscovered Reaction Mechanisms

While the fundamental reactivity of pyridinamines is understood, the specific influence of the bulky 2-propan-2-yl group in 2-Propan-2-ylpyridin-4-amine;hydrochloride could give rise to novel reactivity patterns. Future research should endeavor to explore reaction mechanisms that deviate from those of less sterically hindered analogues. Investigations into its participation in unconventional coupling reactions, C-H activation, and cycloaddition reactions could reveal previously undiscovered chemical transformations. The steric hindrance imposed by the tert-butyl group might allow for unique regioselectivity or the stabilization of otherwise transient intermediates, opening new avenues in synthetic chemistry.

Expanding the Scope of Derivatization and Multifunctionalization for Advanced Scaffolds

The derivatization of this compound is a promising area for the creation of advanced molecular scaffolds. The pyridine (B92270) ring offers multiple sites for functionalization, which, in concert with the amino group, allows for the construction of complex, multifunctional molecules. Future efforts should focus on developing diverse synthetic methodologies to introduce a wide array of functional groups onto the pyridine core and the amino substituent. This could lead to the generation of libraries of novel compounds with potential applications in medicinal chemistry, catalysis, and materials science. For instance, the synthesis of chiral derivatives could be explored for applications in asymmetric catalysis.

| Potential Derivatization Strategy | Target Functional Group | Potential Application Area |

| Palladium-catalyzed cross-coupling | Aryl, heteroaryl, alkyl groups | Medicinal chemistry, organic electronics |

| Electrophilic aromatic substitution | Nitro, halogen, acyl groups | Synthesis of complex intermediates |

| N-functionalization of the amine | Amides, sulfonamides, ureas | Drug discovery, polymer science |

Advanced Computational Modeling for Predicting Complex Chemical Behavior and Interactions

The application of advanced computational modeling presents a powerful tool for predicting the complex chemical behavior and intermolecular interactions of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate its electronic structure, reactivity, and spectroscopic properties. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules or material surfaces. Such in silico studies can guide experimental work, accelerating the discovery of new applications and optimizing reaction conditions.

Development of More Sustainable and Atom-Economical Synthetic Processes

In line with the principles of green chemistry, a significant future research direction is the development of more sustainable and atom-economical synthetic routes to this compound and its derivatives. rsc.org This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. Research could focus on catalytic methods that replace stoichiometric reagents, the use of renewable starting materials, and the design of synthetic pathways with a high atom economy. rsc.org The development of one-pot or tandem reactions that reduce the number of purification steps would also contribute to a more sustainable chemical process. rsc.org

| Green Chemistry Principle | Application to Synthesis | Potential Impact |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. rsc.org | Reduced waste generation. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Increased reaction efficiency and reduced waste. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. | Reduced reliance on fossil fuels. |

Rational Design of New Functional Materials Utilizing the Compound's Structural Features

The unique combination of a rigid aromatic ring and a sterically demanding substituent in this compound makes it an attractive building block for the rational design of new functional materials. Its ability to participate in hydrogen bonding and π-π stacking interactions can be exploited in the design of supramolecular assemblies, metal-organic frameworks (MOFs), and polymers with tailored properties. For example, its incorporation into polymer backbones could influence properties such as thermal stability, solubility, and self-assembly behavior. The rational design of such materials, guided by computational predictions, could lead to advancements in areas like gas storage, separation technologies, and sensing. The principles of rational design have been successfully applied to other amine-containing compounds to develop novel inhibitors and functional molecules. nih.govnih.gov

Q & A

Q. How can researchers integrate this compound into multifunctional drug delivery systems (e.g., nanoparticles or prodrugs)?

- Methodological Answer : Conjugate via pH-sensitive linkers (e.g., hydrazones) for targeted release. Encapsulate in PLGA nanoparticles; characterize loading efficiency (UV-Vis) and release kinetics (dialysis). Assess bioavailability improvements using in vivo models ( methodology) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Q. What statistical approaches reconcile conflicting bioactivity data from high-throughput vs. low-throughput assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.